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Compound of Interest

Compound Name: 2,4,4-Trimethyloctane

Cat. No.: B14563684 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2,4,4-Trimethyloctane. Due to a lack of publicly available experimental spectra for this

specific compound, this document focuses on predicted values derived from established

principles of infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. It

also includes detailed, generalized experimental protocols for obtaining such data for a liquid

alkane, which can be adapted for the analysis of 2,4,4-Trimethyloctane.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,4,4-Trimethyloctane.

These predictions are based on the analysis of its chemical structure and comparison with data

from structurally similar branched alkanes.

Table 1: Predicted Infrared (IR) Spectroscopy Data
The infrared spectrum of an alkane is primarily characterized by C-H stretching and bending

vibrations.
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Frequency Range (cm⁻¹) Vibration Type Intensity

2960-2850
C-H Stretch (from CH₃ and

CH₂)
Strong

1470-1450 C-H Bend (Scissoring) Medium

1385-1375 C-H Bend (Methyl Rock) Medium

1370-1365 C-H Bend (tert-Butyl Rock) Medium

Note: The C-C stretching and bending bands are typically weak and fall in the fingerprint region

(below 1500 cm⁻¹), making them less useful for diagnostic purposes.

Table 2: Predicted ¹H Nuclear Magnetic Resonance
(NMR) Spectroscopy Data
The proton NMR spectrum is predicted to show several distinct signals corresponding to the

different proton environments in the molecule. Chemical shifts are referenced to

tetramethylsilane (TMS) at 0 ppm.

Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Assignment

~ 0.88 Triplet 3H -CH₂CH₃ (C8)

~ 0.90 Doublet 3H -CH(CH₃)₂ (C2)

~ 0.95 Singlet 6H -C(CH₃)₂- (C4)

~ 1.25 Multiplet 6H
-CH₂CH₂CH₂CH₃ (C5,

C6, C7)

~ 1.55 Multiplet 1H -CH(CH₃)₂ (C2)

~ 1.70 Multiplet 2H -C(CH₃)₂CH₂CH- (C3)

Table 3: Predicted ¹³C Nuclear Magnetic Resonance
(NMR) Spectroscopy Data
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The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ, ppm) Carbon Assignment

~ 14 C8

~ 23 C2-Methyls

~ 25 C7

~ 30 C4-Methyls

~ 33 C5

~ 35 C4

~ 42 C6

~ 50 C3

~ 55 C2

Table 4: Predicted Mass Spectrometry (MS) Data
The mass spectrum of 2,4,4-Trimethyloctane, obtained by electron ionization (EI), is expected

to show fragmentation patterns characteristic of branched alkanes. The molecular ion peak

(M⁺) at m/z 156 may be of low abundance or absent.[1][2][3] Fragmentation is dominated by

cleavage at the branching points to form more stable carbocations.[1][3]
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m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Notes

156 [C₁₁H₂₄]⁺
Molecular Ion (M⁺) - likely

weak or absent.

141 [M - CH₃]⁺ Loss of a methyl group.

113 [M - C₃H₇]⁺ Loss of a propyl group.

99 [M - C₄H₉]⁺

Loss of a butyl group (likely

from cleavage at C4). This is a

major expected fragmentation

pathway.

57 [C₄H₉]⁺

tert-Butyl cation - often a base

peak in molecules with this

moiety.

43 [C₃H₇]⁺ Isopropyl cation.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a liquid

alkane like 2,4,4-Trimethyloctane.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid 2,4,4-Trimethyloctane.

Methodology: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone

its startup diagnostics. The ATR crystal (typically diamond or zinc selenide) should be clean.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove interferences from the atmosphere

(e.g., CO₂ and water vapor).
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Sample Application: Place a small drop of 2,4,4-Trimethyloctane directly onto the ATR

crystal, ensuring the crystal surface is completely covered.

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and

the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans in the range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The instrument software will automatically perform a Fourier transform and

ratio the sample spectrum against the background spectrum to produce the final absorbance

or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

acetone) and a soft, non-abrasive wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2,4,4-Trimethyloctane.

Methodology: High-Resolution NMR Spectroscopy of a Liquid Sample.

Sample Preparation:

In a clean, dry vial, dissolve approximately 5-10 mg of 2,4,4-Trimethyloctane in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[4][5]

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical

shift referencing (0.0 ppm).

Transfer the solution into a clean 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.
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¹H NMR Spectrum Acquisition:

Set the appropriate spectral width (e.g., 0-12 ppm).

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are

sufficient for a ¹H spectrum.

The free induction decay (FID) is then Fourier transformed to produce the spectrum.

¹³C NMR Spectrum Acquisition:

Set a wider spectral width (e.g., 0-220 ppm).

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each

carbon.

A larger number of scans (e.g., 128 or more) will be required due to the lower natural

abundance of ¹³C.

Data Processing: Process the spectra using the spectrometer software. This includes Fourier

transformation, phase correction, baseline correction, and integration of the ¹H signals.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation: Prepare a dilute solution of 2,4,4-Trimethyloctane in a volatile organic

solvent (e.g., hexane or dichloromethane).

GC-MS Instrument Setup:

Gas Chromatograph (GC):

Injector Temperature: ~250 °C.

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a

higher temperature (e.g., 250 °C) to ensure separation from any impurities.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-200.

Analysis:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

The compound will be vaporized, separated from the solvent and any impurities on the GC

column, and then enter the mass spectrometer.

In the ion source, the molecules are bombarded with electrons, causing ionization and

fragmentation.

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio.

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus

m/z. Identify the molecular ion peak (if present) and analyze the fragmentation pattern to

confirm the structure.

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic identification of an

organic compound like 2,4,4-Trimethyloctane.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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